Fumarprotocetraric acid
CAS No.: 489-50-9
Cat. No.: VC21345974
Molecular Formula: C22H16O12
Molecular Weight: 472.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 489-50-9 |
---|---|
Molecular Formula | C22H16O12 |
Molecular Weight | 472.4 g/mol |
IUPAC Name | 4-(3-carboxyprop-2-enoyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |
Standard InChI | InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30) |
Standard InChI Key | VEGGRTFDFMUBPD-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)/C=C/C(=O)O)O)C(=O)O)C)C=O)O |
SMILES | CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O |
Canonical SMILES | CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O |
Chemical Structure and Properties
Fumarprotocetraric acid is a complex depsidone derivative with the molecular formula C₂₂H₁₆O₁₂ and a molecular weight of 472.4 g/mol . As a depsidone, it belongs to an important class of lichen metabolites characterized by their unique structural features.
Structural Features
The structure of fumarprotocetraric acid contains a characteristic trans double bond in its fumaryl unit, which has been confirmed through NMR studies . When treated with triethylamine, the resulting salt displays clear doublets with coupling constants of 15.7 Hz in its ¹H NMR spectrum, which is typical of a trans double bond configuration . The compound contains an α,β unsaturated carbonyl group that can act as a soft electrophile, making it reactive toward nucleophiles like cysteine .
Physical and Chemical Properties
Fumarprotocetraric acid possesses several identifying physical and chemical properties that are summarized in the table below:
Natural Sources and Distribution
Fumarprotocetraric acid is primarily known as a secondary metabolite produced by various lichen species. These slow-growing symbiotic organisms synthesize this compound as part of their protective chemical arsenal.
Lichen Species Containing Fumarprotocetraric Acid
The following table presents a selection of lichen species documented to contain fumarprotocetraric acid:
Genus | Species |
---|---|
Cetraria | C. islandica, C. ericetorum, C. fahluensis |
Cladonia | C. verticillaris, C. furcata, C. chlorophaea, C. fimbriata, C. foliacea, C. gracilis, C. pyxidata, C. subcervicornis, C. verticillata, C. cariosa |
Cladina | C. rangiferina, C. silvatica |
Melanelia | M. stygia |
Dendrographa | D. leucophaea |
Parmelia | P. stygia |
Callopisma | C. teicholytum |
Isolation Methods
Fumarprotocetraric acid can be isolated from lichen material through various extraction methods. For instance, from Cladonia cariosa, the compound can be obtained by first grinding the lichen material, extracting with chloroform, and then crystallizing from dichloromethane . The pure compound is typically identified and characterized using techniques such as HPLC with UV detection, where it displays characteristic absorption maxima, and through comprehensive NMR analysis .
Biological Activities
Research has revealed multiple biological activities of fumarprotocetraric acid, suggesting its potential for various therapeutic applications.
Expectorant and Respiratory Effects
A study on albino Swiss mice demonstrated that orally administered fumarprotocetraric acid at doses of 25 and 50 mg/kg promoted significantly greater dose-dependent phenol red activity in bronchoalveolar lavage, indicating expectorant activity compared to controls . This finding supports the traditional use of lichen species containing this compound for treating respiratory conditions.
Antioxidant Properties
Fumarprotocetraric acid exhibits significant antioxidant activity. In mouse lung tissue, treatment with this compound at doses of 25, 50, or 100 mg/kg orally reduced lipid peroxidation (measured as malondialdehyde equivalent) by approximately 50% . This potent antioxidant effect suggests potential applications in conditions associated with oxidative stress.
Tyrosinase Inhibition
Fumarprotocetraric acid isolated from the lichen Cladonia verticillaris has demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. At a concentration of 0.6 mM, the compound inhibited tyrosinase activity by 39.8% . Kinetic studies revealed that fumarprotocetraric acid can act as either an uncompetitive or mixed-type inhibitor, depending on its concentration . This property suggests potential applications in hyperpigmentation disorders.
Tau Protein Inhibition
Recent research has shown that fumarprotocetraric acid can inhibit tau protein aggregation, a process implicated in neurodegenerative disorders like Alzheimer's disease . The compound works through a mechanism involving Michael addition to cysteine residues. Studies demonstrated that fumarprotocetraric acid can remodel soluble oligomers and diminish β-sheet content, as shown through Thioflavin T experiments . Additionally, it prevents changes in cell morphology and reduces lactate dehydrogenase (LDH) leakage, an indicator of cell membrane damage .
Antimicrobial Activity
Fumarprotocetraric acid has been reported to possess antibacterial activity, although the specific mechanism and spectrum of activity require further investigation .
Immunomodulatory Effects
In vitro studies have demonstrated that fumarprotocetraric acid can induce an immunostimulating effect by triggering the formation of hydrogen peroxide . This property may contribute to its potential utility in immune-related disorders.
Pharmacological Studies
In Vivo Studies
Research on fumarprotocetraric acid in animal models has provided evidence of its expectorant and antioxidant properties. In a study using albino Swiss mice, the acid was administered through various routes (oral, intraduodenal, and intraperitoneal) at different doses (25, 50, or 100 mg/kg for oral and intraduodenal; 12.5, 25, or 50 mg/kg for intraperitoneal) . The results demonstrated dose-dependent expectorant activity and significant antioxidant effects, with oral administration at 25 and 50 mg/kg showing the most promising results .
Mechanism of Action Studies
Research suggests that the biological activities of fumarprotocetraric acid may be partially attributed to its chemical structure, particularly the presence of an α,β unsaturated carbonyl group. This functional group can participate in Michael addition reactions with nucleophilic residues such as cysteine in proteins . This mechanism appears to be important in its ability to inhibit tau protein aggregation and potentially other protein-related pathologies.
Future Research Directions
Research Gaps
Several aspects of fumarprotocetraric acid require further investigation:
-
Detailed toxicological studies to better characterize its safety profile
-
Clinical studies to evaluate its efficacy in human subjects
-
Structure-activity relationship studies to develop more potent derivatives
-
Comprehensive pharmacokinetic analysis to understand its absorption, distribution, metabolism, and excretion properties
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume